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molecular formula C10H18O2 B1582975 Cyclohexanecarboxylic acid isopropyl ester CAS No. 6553-80-6

Cyclohexanecarboxylic acid isopropyl ester

Cat. No. B1582975
M. Wt: 170.25 g/mol
InChI Key: PMQZNGSMBAGPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071803B2

Procedure details

To a solution of cyclohexanecarboxylic acid (22.0 g, 172 mmol) in isopropanol (66 mL) and cyclohexane (44 mL) p-TsOH (653 mg, 3.43 mmol) was added. The mixture was heated with stirring to 70-73° C. and solvent was slowly distilled off whereas the volume was kept relatively constant by addition of fresh solvent mixture. After 6 h, a second portion of p-TsOH (653 mg, 3.43 mmol) was added and the reaction mixture was stirred at 71° C. overnight (without distilling off solvent). After a total of 24 h, the cooled reaction mixture was concentrated to ¼ volume. Ice and saturated aq. NaHCO3 were added and the mixture was extracted twice with TBME. The organic phases were washed to neutral with diluted aq. NaCl solution, combined, dried over sodium sulfate and concentrated. The crude product (28.5 g) was distilled at 40° C. (0.2-0.16 mbar) to afford 27.75 g (93%) cyclohexanecarboxylic acid isopropyl ester as a colorless liquid, GC purity 98% (area). 1H-NMR (CDCl3, 400 MHz): ppm 1.21 (d, 6H), 1.17-1.34 (m, 3H), 1.35-1.49 (m, 2H), 1.55-1.80 (m, 3H), 1.82-1.92 (m, 2H), 2.20-2.29 (m, 1H), 4.94-5.04 (m, 1H).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
653 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:10]1[CH2:15]CCC[CH2:11]1.CC1C=CC(S(O)(=O)=O)=CC=1>C(O)(C)C>[CH:10]([O:8][C:7]([CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:9])([CH3:15])[CH3:11]

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)O
Name
Quantity
44 mL
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
66 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
653 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
71.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
with stirring to 70-73° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
DISTILLATION
Type
DISTILLATION
Details
solvent was slowly distilled off whereas the volume
ADDITION
Type
ADDITION
Details
was kept relatively constant by addition of fresh solvent mixture
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 71° C. overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
(without distilling off solvent)
CUSTOM
Type
CUSTOM
Details
After a total of 24 h, the cooled reaction mixture
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
Ice and saturated aq. NaHCO3 were added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with TBME
WASH
Type
WASH
Details
The organic phases were washed to neutral with diluted aq. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The crude product (28.5 g) was distilled at 40° C. (0.2-0.16 mbar)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)OC(=O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 27.75 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 4752.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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